(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride
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Overview
Description
(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C6H8FN2O2S. It is known for its utility in various chemical reactions and applications, particularly in the fields of biochemistry, analytical chemistry, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride typically involves the reaction of (1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride with a fluoride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield (1-methyl-1H-pyrazol-5-yl)methanesulfonamide .
Scientific Research Applications
(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and is the basis for its use in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- (1-methyl-1H-pyrazol-5-yl)methanesulfonamide
- (1-methyl-1H-pyrazol-5-yl)methanesulfonic acid
Uniqueness
(1-methyl-1H-pyrazol-5-yl)methanesulfonyl fluoride is unique due to the presence of the fluoride group, which imparts specific reactivity and stability characteristics.
Properties
CAS No. |
2172078-48-5 |
---|---|
Molecular Formula |
C5H7FN2O2S |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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